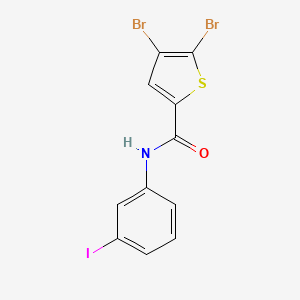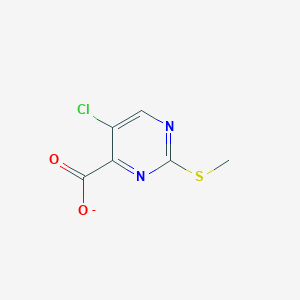
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, although these are less common. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Scientific Research Applications
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application .
Comparison with Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylate group.
4-Chloro-2-(methylsulfonyl)pyrimidine: This compound has a sulfonyl group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties. Its carboxylate group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4ClN2O2S- |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)/p-1 |
InChI Key |
SEPCYCDQJZTPHO-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


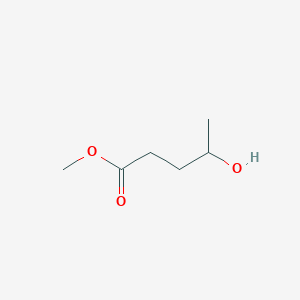
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
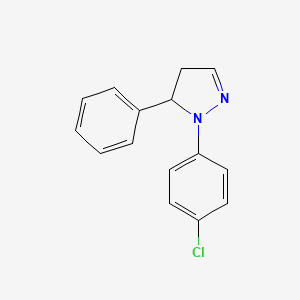
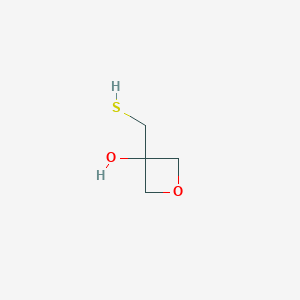

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
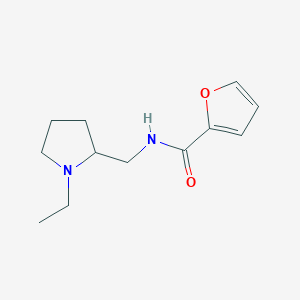
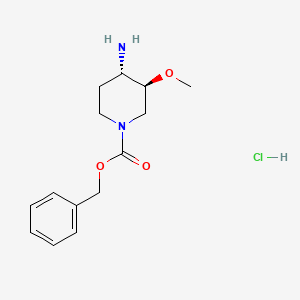

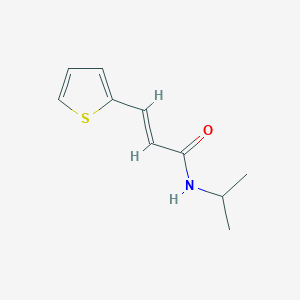
![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
